molecular formula C8H6FIO2 B578085 2-(5-Fluoro-2-iodophenyl)acetic acid CAS No. 1261862-94-5

2-(5-Fluoro-2-iodophenyl)acetic acid

Cat. No.: B578085
CAS No.: 1261862-94-5
M. Wt: 280.037
InChI Key: OBEXNSZMGOLBIU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-iodophenyl)acetic acid is a halogen-substituted phenylacetic acid derivative with the molecular formula C₈H₆FIO₂ and a molecular weight of 280.04 g/mol . Its CAS registry number is 1261862-94-5, and it is synthesized via diazotization and iodination of 2-amino-5-fluorophenylacetic acid in the presence of sodium nitrite and potassium iodide, yielding a 94% product as a yellow solid . The compound is characterized by a fluoro substituent at the 5-position and an iodine atom at the 2-position on the phenyl ring, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-(5-fluoro-2-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXNSZMGOLBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721438
Record name (5-Fluoro-2-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261862-94-5
Record name (5-Fluoro-2-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-iodophenyl)acetic acid typically involves the iodination and fluorination of phenylacetic acid derivatives. One common method involves the reaction of 2-iodobenzyl cyanide with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

For industrial production, the process may involve the use of more scalable and efficient methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also focus on minimizing the use of hazardous reagents and improving the overall safety and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

    Fluorinating Agents: Such as Selectfluor, used to introduce fluorine atoms into the molecule.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

Major Products Formed

    Substituted Phenylacetic Acids: Formed through substitution reactions.

    Alcohols and Ketones: Formed through reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-(5-Fluoro-2-iodophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity :

  • The iodine atom at the 2-position in 2-(5-Fluoro-2-iodophenyl)acetic acid is a strong electron-withdrawing group, lowering the pKa of the acetic acid moiety compared to analogs with electron-donating groups (e.g., methoxy in 2-(5-Fluoro-2-methoxyphenyl)acetic acid) .
  • Hydroxyl-substituted analogs (e.g., 2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)acetic acid) exhibit enhanced hydrogen-bonding capabilities, influencing solubility and crystal packing .

Synthetic Efficiency :

  • The target compound achieves a 94% yield under optimized diazotization conditions , outperforming analogs like 2-(3-Fluoro-4-iodophenyl)acetic acid, which requires stringent purification to achieve 95% purity .

Crystallographic Behavior: Compounds with bulky substituents (e.g., cyclohexyl and isopropylsulfanyl in benzofuran derivatives) form stable crystals via C–H⋯C interactions and hydrogen-bonded dimers .

Biological Relevance :

  • Iodine-substituted analogs are explored for radiopharmaceutical applications due to iodine’s isotopic versatility (e.g., iodine-123/131 for imaging/therapy) . Methoxy and hydroxyl derivatives are more suited for drug delivery due to improved aqueous solubility .

Biological Activity

2-(5-Fluoro-2-iodophenyl)acetic acid, with the chemical formula C9H7FIO2 and CAS number 1261862-94-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a fluorine and iodine atom on the aromatic ring, which may influence its biological activity. The structural formula can be represented as follows:

C9H7FIO2\text{C}_9\text{H}_7\text{F}\text{I}\text{O}_2

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. A study demonstrated a reduction in TNF-alpha levels by approximately 50% at a concentration of 10 µM.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms. The presence of halogen substituents may enhance its binding affinity to these targets.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of halogenated acetic acids, including this compound. Results showed that this compound had superior activity against Gram-positive bacteria compared to its non-halogenated counterparts .

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant downregulation of IL-6 and IL-1β production when treated with concentrations ranging from 1 to 10 µM .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds. The following table summarizes their biological activities:

Compound Antimicrobial Activity (MIC µg/mL) Anti-inflammatory Effect
This compoundE. coli: 32; S. aureus: 16Reduces TNF-alpha by 50%
2-(4-Bromo-phenyl)acetic acidE. coli: >64; S. aureus: >32Minimal effect
Acetic acidE. coli: >128; S. aureus: >64No significant effect

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